molecular formula C27H29N3O3S2 B2515023 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-53-6

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2515023
CAS No.: 850915-53-6
M. Wt: 507.67
InChI Key: OXFIWLIYICXEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core, a heterocyclic system known for its pharmacological relevance. Key structural attributes include:

  • Position 2: A thioether-linked 2-oxoethyl group substituted with a 4-benzylpiperidine moiety, which may enhance lipophilicity and CNS penetration.
  • Position 3: A 4-methoxyphenyl group, contributing electron-donating properties that could influence receptor binding.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S2/c1-33-22-9-7-21(8-10-22)30-26(32)25-23(13-16-34-25)28-27(30)35-18-24(31)29-14-11-20(12-15-29)17-19-5-3-2-4-6-19/h2-10,20H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFIWLIYICXEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , identified by its CAS number 481655-47-4 , is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O2SC_{21}H_{27}N_{3}O_{2}S, with a molecular weight of 385.5 g/mol . The structure features a thieno[3,2-d]pyrimidinone core, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC21H27N3O2S
Molecular Weight385.5 g/mol
CAS Number481655-47-4

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, benzylpiperidine derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and colorectal cancers. In vitro studies demonstrated that related compounds could reduce cell viability with IC50 values in the low micromolar range .

The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidinone structure is believed to modulate pathways involved in cell proliferation and apoptosis. For example, it may act as an inhibitor of certain kinases or other enzymes critical for cancer cell survival .

Case Studies

  • Benzylpiperidine Derivatives in Cancer Therapy
    A study focused on benzylpiperidine derivatives highlighted their role in inhibiting tumor growth in preclinical models. The lead compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Neuroprotective Effects
    Other research has explored the neuroprotective potential of similar compounds against neurodegenerative diseases. The benzylpiperidine fragment has been associated with modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to analogs with modifications at positions 2 and 3 (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name / Evidence ID Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Features
Target Compound (Hypothetical) 2-(4-Benzylpiperidin-1-yl)-2-oxoethylthio 4-Methoxyphenyl ~470 (estimated) High lipophilicity; potential CNS activity
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Chlorobenzylthio 2-Methoxyphenyl ~415 (estimated) Chlorine enhances electrophilicity; moderate solubility
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorophenyl-oxoethylthio 4-Trifluoromethoxyphenyl 498.9 Trifluoromethoxy increases metabolic stability
3-Allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Piperidinyl-oxoethylthio Allyl ~430 (estimated) Benzo-fused ring enhances planarity; allyl group may reduce stability
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Benzylpiperazinyl 4-Chlorophenyl 437.0 Piperazine vs. piperidine: altered basicity and solubility

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CF₃O) in analogs , which may affect binding to targets like kinases or GPCRs.
  • Piperidine vs.
  • Thioether Linkage: Common in all analogs, this group may improve resistance to oxidative metabolism compared to oxygen-based linkers (e.g., phenoxy in ).

Structure-Activity Relationship (SAR) Trends

  • Position 2 : Bulky substituents (e.g., benzylpiperidine) may improve target selectivity but reduce solubility.
  • Position 3 : Aromatic groups with electron-donating substituents (e.g., 4-OCH₃) could enhance binding to hydrophobic pockets in enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.